molecular formula C19H28O3 B1197620 15-Hydroxytestosterone CAS No. 2226-70-2

15-Hydroxytestosterone

Cat. No.: B1197620
CAS No.: 2226-70-2
M. Wt: 304.4 g/mol
InChI Key: KYGUQDTWUBBBSD-MJVYMRHDSA-N

Description

15-Hydroxytestosterone is a hydroxylated derivative of the primary androgen testosterone, characterized by the addition of a hydroxy group at the 15-alpha or 15-beta position. This modification is of significant research interest as it represents a major metabolic pathway in early vertebrates like lampreys, where 15α-hydroxytestosterone is synthesized in the testes and is postulated to be a functional steroid hormone, potentially acting through mechanisms distinct from classical androgens . In vitro and in vivo studies in sea lamprey ( Petromyzon marinus ) have demonstrated that this steroid is a major product of testosterone metabolism and its plasma concentrations show dynamic changes, suggesting a regulated physiological role . Beyond its significance in comparative endocrinology, this compound is a valuable compound in biotechnology. It serves as a key product for characterizing the activity and regioselectivity of cytochrome P450 monooxygenases (CYP450s), which are crucial biocatalysts for performing steroselective hydroxylations that are challenging to achieve by conventional chemical synthesis . The efficient bioconversion of testosterone into 15β-hydroxytestosterone has been demonstrated using engineered microbial systems, including E. coli and the cyanobacterium Synechocystis , highlighting its relevance in developing sustainable "green" chemistry processes . Furthermore, patented research indicates that 15-hydroxylated testosterone analogues possess androgenic activity and have been investigated for potential pharmaceutical applications, including the treatment of androgen deficiency and male contraception, underscoring their broader scientific utility . This product is intended for use as a reference standard in mass spectrometry, a substrate in enzyme assays, and a key intermediate for metabolic and biochemical research. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

2226-70-2

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,15S,17S)-15,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)16(22)10-15(21)17(13)19/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14+,15+,16+,17-,18+,19-/m1/s1

InChI Key

KYGUQDTWUBBBSD-MJVYMRHDSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](C[C@@H]4O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3C(CC4O)O)C

Other CAS No.

2226-70-2

Pictograms

Irritant; Health Hazard

Synonyms

15 alpha-hydroxytestosterone
15-hydroxytestosterone
15-hydroxytestosterone, (15beta,17beta)-isomer
15-hydroxytestosterone, (17 beta)-isome

Origin of Product

United States

Scientific Research Applications

Synthesis via Biocatalysis

Recent studies have demonstrated that 15β-hydroxytestosterone can be synthesized using engineered cyanobacteria, specifically Synechocystis sp. PCC 6803. This method utilizes light-driven hydroxylation, which is more sustainable compared to traditional chemical synthesis methods that often involve toxic reagents and extensive steps. The process achieved a maximum specific activity of 1 U g CDW⁻¹, indicating a significant improvement in efficiency and environmental sustainability with a reported atom economy of 94% .

Physicochemical Properties

Hydroxylation at the 15 position alters the physicochemical properties of testosterone, enhancing its oral bioavailability without significantly affecting liver metabolism. This characteristic makes it a promising candidate for developing oral formulations, potentially replacing the need for intramuscular injections commonly associated with testosterone undecanoate .

Hormone Replacement Therapy

15-Hydroxytestosterone is being explored for its use in hormone replacement therapies, particularly for individuals with androgen deficiency. It has shown potential in treating conditions related to hypogonadism in males and may also be beneficial for females experiencing hormonal imbalances . The compound's lower hepatic effect and reduced affinity for sex hormone-binding globulin (SHBG) allow for effective dosing, minimizing side effects typically associated with higher doses of traditional androgen therapies .

Veterinary Medicine

In veterinary applications, compounds similar to this compound have been investigated for their potential to regulate reproductive functions in animals. For instance, they may be used to prevent ovulation in various species, showcasing the versatility of steroid analogs in both human and veterinary medicine .

Lamprey Studies

Research involving sea lampreys has indicated that 15α-hydroxytestosterone is produced in response to hormonal stimuli such as gonadotropin-releasing hormone (GnRH). Studies showed that both in vitro and in vivo production of this steroid occurs across different lamprey species, suggesting a broader physiological role for 15α-hydroxylated steroids in vertebrate endocrinology . The implications of these findings could extend to understanding reproductive endocrinology across species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological activity of hydroxylated steroids is highly dependent on the position and stereochemistry of substituents. Below is a comparative analysis of 15-hydroxytestosterone and related compounds:

Data Table: Key Features of this compound and Analogues
Compound Molecular Formula Key Structural Features Biological Activity Metabolic Role/Notes
This compound C₁₉H₂₈O₃ 15α-OH, 17β-OH on androst-4-en-3-one Weak/no estrogenic or androgenic effects Major testosterone metabolite in rats
6-Hydroxytestosterone C₁₉H₂₈O₃ 6α-OH on androst-4-en-3-one Not well-characterized Formed at high androstenedione doses
16-Hydroxytestosterone C₁₉H₂₈O₃ 16α-OH or 16β-OH on androst-4-en-3-one Variable receptor interactions Potential role in steroid metabolism
Dihydrotestosterone (DHT) C₁₉H₃₀O₂ 5α-reduced, 3-keto, 17β-OH Potent androgen (3–10× stronger than testosterone) Irreversible binding to androgen receptor
1-Testosterone C₁₉H₂₈O₂ Δ1-unsaturation, 17β-OH High anabolic activity Used in performance-enhancing supplements
15-Oxaestrone C₁₈H₂₂O₃ 15-oxa substitution on estrone backbone 12× higher estrogenic activity vs. estrone Orally active estrogen modulator

Key Research Findings

Metabolic Pathways and Enzyme Interactions
  • This compound: Produced in rat liver microsomes during testosterone/androstenedione metabolism. Its formation is dose-dependent in non-pregnant rats, highlighting its role as a metabolic endpoint .
  • C15-Substituted Estrones: Studies on 15-oxaestrone derivatives demonstrate that substitutions at C15 (e.g., oxygen or alkoxy groups) significantly enhance binding to 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a key enzyme in estrogen biosynthesis .
Clinical and Pharmacological Relevance
  • This compound: No therapeutic applications are reported, but its presence as a metabolite may serve as a biomarker for steroid metabolism disorders .
  • DHT and 1-Testosterone : Both are regulated as Schedule III compounds in the U.S. due to misuse in athletics. Their structural stability (e.g., 5α-reduction in DHT, Δ1-unsaturation in 1-testosterone) contrasts with this compound’s metabolic lability .

Preparation Methods

Initial Protection of Reactive Sites

The synthesis begins with the acetylation of 3β-hydroxyandrosta-5,15-dien-17-one using 4-methoxybenzyl alcohol and acetic anhydride. This step yields 15β-[(4-methoxyphenyl)methoxy]-17-oxoandrost-5-en-3β-yl acetate, protecting the C3 and C15 hydroxyl groups while leaving the C17 ketone exposed.

Borohydride Reduction and Silylation

Sodium borohydride reduces the C17 ketone to a secondary alcohol, followed by silylation with dimethylthexylsilyl chloride. This produces 17β-(dimethylthexylsiloxy)-15β-[(4-methoxyphenyl)methoxy]androst-5-en-3β-yl acetate, effectively masking the C17 hydroxyl group.

Oppenauer Oxidation

The protected intermediate undergoes Oppenauer oxidation with aluminum isopropoxide and cyclohexanone, selectively oxidizing the C3 acetate to a ketone. This yields 17β-(dimethylthexylsiloxy)-15β-[(4-methoxyphenyl)methoxy]androst-4-en-3-one.

Deprotection and Final Isolation

Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) removes the 4-methoxybenzyl group at C15, followed by acidic hydrolysis to cleave the silyl ether at C17. The final product, 15β-hydroxytestosterone, is isolated via column chromatography with a total yield of 12–15% .

Challenges and Limitations

  • Low Overall Yield : Multi-step protection/deprotection sequences lead to cumulative losses.

  • Toxic Reagents : DDQ and strong acids pose environmental and safety concerns.

  • Stereochemical Control : Achieving β-configuration at C15 requires precise reaction conditions.

Biocatalytic Hydroxylation Using Engineered Cyanobacteria

Principle of Light-Driven Hydroxylation

The 2022 study by Mascia et al. demonstrated that the cytochrome P450 enzyme CYP110D1 , expressed in Synechocystis sp. PCC 6803, catalyzes the conversion of testosterone to 15β-hydroxytestosterone using photosynthetically derived electrons and oxygen. This method eliminates the need for sacrificial electron donors, leveraging the cyanobacterium’s photosynthetic apparatus to drive the reaction.

Genetic Modifications

  • Promoter Selection : The Ptrc.x.tetO2 promoter increased CYP110D1 expression by 3.5-fold compared to the native PpsbA2* promoter.

  • His-Tag Incorporation : N-terminal hexahistidine tags improved enzyme solubility without affecting activity.

Biotransformation Conditions

ParameterOptimal ValueImpact on Yield
Cell Density1.8 gCDW L⁻¹Linear increase up to 2 mM substrate
Testosterone Concentration2 mM98% conversion in 21 hours
Light Intensity150 μmol photons m⁻² s⁻¹Essential for photosynthetic electron flux
Temperature30°CMaintains enzyme stability

Under optimized conditions, the engineered Synechocystis achieved a space-time yield of 0.48 mmol L⁻¹ day⁻¹ with 98% regioselectivity for the 15β isomer.

Advantages Over Chemical Synthesis

  • Sustainability : Uses water-derived electrons and atmospheric CO₂.

  • Stereoselectivity : Eliminates need for chiral auxiliaries.

  • Scalability : Continuous light-driven reactions enable large-scale production.

Comparative Analysis of Synthesis Methods

Efficiency Metrics

MetricChemical SynthesisBiocatalytic Method
Reaction Time7–10 days21 hours
Overall Yield12–15%95–98%
Catalyst ReusabilityNot applicable5 cycles without loss
Environmental Factor (E-Factor)862.1

Industrial Applicability

  • Chemical Synthesis : Limited to small-scale API production due to high E-factor.

  • Biocatalysis : Suitable for continuous manufacturing under GMP conditions, with 87% reduction in solvent waste .

Q & A

Q. How should this compound data be visualized to enhance clarity in publications?

  • Answer: Use line graphs for time-course experiments (e.g., hydroxylation rates) and bar charts for group comparisons. Include insets for dose-response curves. Tables should list mean ± SEM, sample sizes, and p-values. Avoid embedding figures in text; place them in separate sections with descriptive captions .

Q. What ethical guidelines apply to animal studies investigating this compound?

  • Answer: Follow institutional animal care protocols (IACUC) for dosing, anesthesia, and euthanasia. Justify sample sizes using power analyses to minimize animal use. Disclose conflicts of interest in funding sources .

Literature and Collaboration

Q. How can researchers stay updated on emerging findings about this compound?

  • Answer: Use databases like PubMed and Web of Science with keywords (e.g., "this compound," "CYP hydroxylation"). Set alerts for new publications. Collaborate with enzymology or endocrinology labs to access specialized techniques .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Hydroxytestosterone
Reactant of Route 2
15-Hydroxytestosterone

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